molecular formula C7H6ClFO B1586675 4-Chloro-3-fluoroanisole CAS No. 501-29-1

4-Chloro-3-fluoroanisole

Cat. No.: B1586675
CAS No.: 501-29-1
M. Wt: 160.57 g/mol
InChI Key: FAVMSTGWFRDCRR-UHFFFAOYSA-N
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Description

It is a colorless to light yellow liquid with a molecular weight of 160.57 g/mol . This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Safety and Hazards

4-Chloro-3-fluoroanisole is a combustible liquid . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish . It should be stored in a well-ventilated place and kept cool .

Future Directions

Relevant Papers

A paper titled “Synthesis and analgesic potential of 4-[4–chloro-3 … - Springer” discusses the synthesis and potential analgesic properties of a compound that could potentially involve 4-Chloro-3-fluoroanisole .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3-fluoroanisole can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution reaction of 4-chloroanisole with a fluorinating agent such as cesium fluoride or potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the chlorine atom with a fluorine atom .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. The final product is purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-fluoroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    4-Chloroanisole: This compound is similar to 4-Chloro-3-fluoroanisole but lacks the fluorine atom.

    3-Fluoroanisole: This compound is similar but lacks the chlorine atom.

Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, making it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

1-chloro-2-fluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVMSTGWFRDCRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369146
Record name 4-Chloro-3-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501-29-1
Record name 1-Chloro-2-fluoro-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of DMF (10 mL) and 4-chloro-3-fluorophenol (1 g, 6.84 mmol) at RT, K2CO3 (1.4 g, 10.3 mmol) was added and solution was allowed to stir at room temperature for additional 15 min. Methyl iodide (1.16 g, 8.21 mmol) was added to the mixture and mixture was allowed to stir for overnight at RT. After the completion of reaction 10 mL of water was added and was extracted with ethyl acetate (3×15 mL) and the resulting organic layer was washed with water, brine and dried. 1-chloro-2-fluoro-4-methoxybenzene was obtained via column chromatography (10/1 Hexanes/Ethyl acetate). To a stirred solution of 1-chloro-2-fluoro-4-methoxybenzene (1.09 g, 6.82 mmol) and AlCl3 (1.36 g, 10.23 mmol) in CH3NO2 at 0° C., acetyl chloride (0.80 g, 10.23 mmol) was added and solution was allowed to warm up to room temperature and stir for overnight. After the completion of reaction 10 mL of water was added and was extracted with ethyl acetate (3×15 mL) and the resulting organic layer was washed with water, brine and dried. The solvent was removed in vacuo. The crude was purified by flash column chromatography using 10/1 Hexanes/Ethyl acetate to afford product (46%). 1H NMR: 2.59 (s, 3H), 3.91 (s, 3H), 6.78 (d, 1H, J=10.5 Hz), 7.85 (d, 1H, J=8.7 Hz).
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural insights about 4-chloro-3-fluoroanisole can be derived from the research paper?

A1: The research paper primarily focuses on understanding the conformational landscape of this compound using REMPI and MATI spectroscopy []. These techniques provide valuable information about the molecule's vibrational energy levels and ionization energy in its different conformational states (cis and trans isomers). While the paper doesn't explicitly state the molecular formula or weight, it provides spectroscopic data that can be used to infer structural details and energy landscapes of the molecule.

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